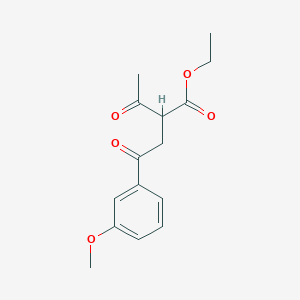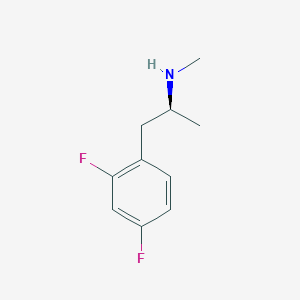![molecular formula C17H16BrN5O2S2 B2453313 7-(3-(benzo[d]thiazol-2-ylthio)-2-méthylpropyl)-8-bromo-3-méthyl-1H-purine-2,6(3H,7H)-dione CAS No. 898429-22-6](/img/structure/B2453313.png)
7-(3-(benzo[d]thiazol-2-ylthio)-2-méthylpropyl)-8-bromo-3-méthyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex chemical entity with a variety of potential applications in scientific research. Its structure suggests it may have intriguing pharmacological properties.
Applications De Recherche Scientifique
This compound finds its application in various domains:
Used as an intermediate in the synthesis of more complex molecules.
Studied for its reactivity and interaction with different reagents.
Investigated for potential biological activity, including enzyme inhibition or receptor modulation.
Explored for its pharmacological properties, possibly acting as a prototype for drug development.
Potential use in materials science for developing new functional materials.
Applications in the development of specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions starting from simple precursors. Commonly, this involves:
Introduction of the benzo[d]thiazol-2-ylthio moiety through nucleophilic substitution.
Bromination at the 8-position of the purine ring.
Methylation processes to introduce the methyl groups at the respective positions.
Industrial Production Methods: For industrial production, the process might involve optimized reaction conditions to increase yield and purity, such as:
Use of specific catalysts to enhance reaction rates.
Temperature control and solvent optimization for effective reactions.
Purification steps like recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the thio group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may occur at the bromine substituent or other functional groups.
Substitution: Nucleophilic and electrophilic substitutions could modify the purine or benzo[d]thiazol moieties.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or peracids.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reagents including various alkylating or acylating agents under basic or acidic conditions.
Major Products Formed:
Depending on the reaction, products may include oxidized sulfoxides, reduced brominated derivatives, or substituted purine derivatives with new functional groups.
Mécanisme D'action
The precise mechanism of action depends on its application. In biological contexts:
Molecular Targets: It may interact with specific enzymes or receptors, influencing biological pathways.
Pathways Involved: Modulation of signaling pathways, inhibition of particular enzymes, or binding to receptors affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds:
7-(3-benzothiazolylthio)-3-methyl-1H-purine-2,6-dione
8-bromo-3-methyl-7-(3-(p-tolylthio)-2-methylpropyl)-1H-purine-2,6(3H,7H)-dione
The presence of the benzo[d]thiazol-2-ylthio group distinguishes it from other similar purine derivatives, potentially altering its chemical reactivity and biological activity.
This uniqueness can be crucial in its function and application, making it a valuable compound for further research and development.
What sparked your interest in this compound?
Propriétés
IUPAC Name |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-8-bromo-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2S2/c1-9(8-26-17-19-10-5-3-4-6-11(10)27-17)7-23-12-13(20-15(23)18)22(2)16(25)21-14(12)24/h3-6,9H,7-8H2,1-2H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUWBBMMODZVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453230.png)


![2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2453235.png)
![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)


![6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2453243.png)
![N'-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B2453245.png)
![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)


![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2453249.png)

